1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane

Catalog No.
S13683619
CAS No.
M.F
C8H15BrS
M. Wt
223.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobu...

Product Name

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane

IUPAC Name

1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclobutane

Molecular Formula

C8H15BrS

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C8H15BrS/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3

InChI Key

BKYGCJJYFNTASY-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CCC1)CBr

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is a chemical compound with the molecular formula C9H17BrSC_9H_{17}BrS and a molecular weight of approximately 205.13 g/mol. This compound features a cyclobutane ring substituted with a bromomethyl group and a methylsulfanyl ethyl group. Its structure can be represented by the InChI key FSAUTMCABQTKSE-UHFFFAOYSA-N and the canonical SMILES notation CC(C)CC1(CCC1)CBr . The compound is primarily utilized in research settings, particularly in organic synthesis and medicinal chemistry.

Typical for alkyl halides, such as:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination to form alkenes.
  • Radical Reactions: The presence of the bromine atom makes it susceptible to radical reactions, which can be initiated by heat or light.

These reactions are significant for synthesizing more complex molecules and studying reaction mechanisms involving cyclobutane derivatives.

While specific biological activity data for 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is limited, compounds with similar structures have been investigated for their potential pharmacological properties. Cyclobutane derivatives have been noted for their activity against various biological targets, including enzymes involved in cancer progression, such as protein farnesyltransferase . Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane typically involves:

  • Alkylation Reactions: The compound can be synthesized through alkylation of cyclobutane derivatives using appropriate reagents that introduce the bromomethyl and methylsulfanyl groups.
  • Halogenation: The introduction of the bromine atom can be achieved through halogenation methods, which may involve reacting cyclobutane with bromine in the presence of light or heat.

Detailed protocols would vary based on the desired yield and purity of the final product.

This compound finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Medicinal Chemistry: Due to its structural features, it may be explored for developing new pharmaceuticals or therapeutic agents.
  • Research: Utilized in laboratory settings to study reaction mechanisms and develop new synthetic methodologies.

Interaction studies involving 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane would focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential utility in drug design. Specific studies on how it interacts with biological macromolecules or other small molecules could provide insights into its pharmacological potential.

Several compounds exhibit structural similarities to 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(Bromomethyl)-1-(2-methylpropyl)cyclobutaneC9H17BrSimilar structure but with a different alkyl group
1-(Bromomethyl)-1-[2-(propan-2-ylsulfanyl)ethyl]cyclobutaneC9H17BrSContains a propan-2-ylsulfanyl group
3-(Bromomethyl)-2-methyl-3-[2-(methylsulfanyl)ethyl]oxolaneC9H17BrOSAn oxolane derivative that incorporates an ether linkage

Uniqueness

The uniqueness of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane lies in its specific combination of a cyclobutane core with both bromomethyl and methylsulfanyl substituents. This combination may impart distinct reactivity profiles compared to other similar compounds, potentially influencing its applications in synthesis and medicinal chemistry.

The synthesis of 1-(bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane emerged in the early 21st century as part of broader efforts to functionalize cyclobutane rings for pharmaceutical and materials science applications. Cyclobutane derivatives gained prominence due to their strained ring systems, which impart unique reactivity patterns. The compound’s specific development is linked to advances in bromomethylation techniques, particularly methods involving bromine substitution on pre-functionalized cyclobutane intermediates.

Early synthetic routes focused on nucleophilic substitution reactions, leveraging the bromine atom’s electrophilic character to introduce additional functional groups. For example, the use of cyclobutylmethanol as a precursor, followed by bromination with reagents like phosphorus tribromide, became a foundational approach. Industrial-scale production methods were later refined to improve purity and yield, as seen in patents describing optimized bromination protocols.

Nomenclature and Systematic Identification

The systematic name 1-(bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is derived from its structural components:

  • A cyclobutane ring (four-membered carbon ring).
  • A bromomethyl group (-CH2Br) and a 2-(methylsulfanyl)ethyl group (-CH2CH2SMe) attached to the same carbon atom.

Key Identifiers:

PropertyValueSource
CAS Registry Number1601233-08-2
Molecular FormulaC8H15BrS
SMILES NotationCSCCC1(CBr)CCC1
InChI KeyFSAUTMCABQTKSE-UHFFFAOYSA-N

Alternative names include 1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclobutane and BD01066393, reflecting variations in substituent ordering. The IUPAC name prioritizes the bromomethyl group due to bromine’s higher atomic number compared to sulfur.

Significance in Organobromine and Organosulfur Chemistry

This compound bridges two critical domains:

  • Organobromine Chemistry: The bromine atom enables diverse reactivity, such as:
    • Nucleophilic substitution (e.g., Suzuki couplings).
    • Radical-initiated polymerizations (e.g., in materials science).
  • Organosulfur Chemistry: The methylsulfanyl group (-SMe) contributes to:
    • Electron donation via sulfur’s lone pairs, stabilizing adjacent carbocations.
    • Hydrophobic interactions in biological systems.

Comparative Analysis of Related Compounds:

Compound NameMolecular FormulaUnique Features
1-Bromo-5-(methylsulfanyl)pentaneC6H13BrSLinear chain with terminal Br and SMe
1-(Bromomethyl)cyclobutaneC5H9BrSimpler cyclobutane with one Br substituent
1-(Methylsulfanyl)cyclobutaneC5H10SLacks bromine, emphasizing sulfur’s role

The juxtaposition of bromine and sulfur in 1-(bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane creates a bifunctional platform for synthesizing complex molecules, such as enzyme inhibitors or agrochemicals. For instance, its bromine atom can undergo cross-coupling reactions to form carbon-carbon bonds, while the sulfur group enhances solubility in nonpolar media.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

222.00778 g/mol

Monoisotopic Mass

222.00778 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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